![molecular formula C20H34N2O6 B12575961 L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-: is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a proline backbone, which is a secondary amine, and various functional groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)- typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and esterification. One common synthetic route involves the following steps:
Protection of the amino group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Coupling reaction: The protected L-proline is then coupled with a nonenoyl chloride derivative in the presence of a base such as triethylamine.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent reaction conditions ensures the production of the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Propiedades
Fórmula molecular |
C20H34N2O6 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H34N2O6/c1-6-7-8-9-10-11-15(21-19(26)28-20(2,3)4)17(24)22-13-14(23)12-16(22)18(25)27-5/h6,14-16,23H,1,7-13H2,2-5H3,(H,21,26) |
Clave InChI |
RFBGCLJPWWZJFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


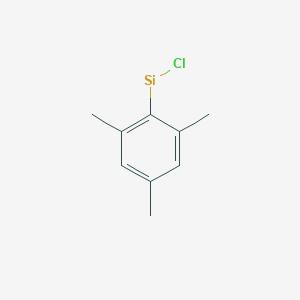
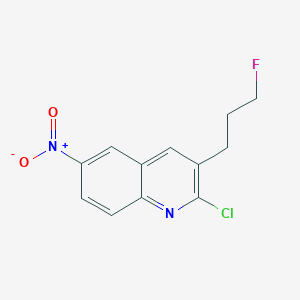
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)


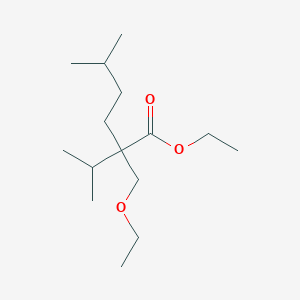
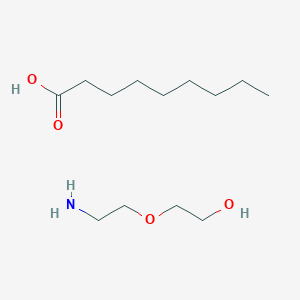
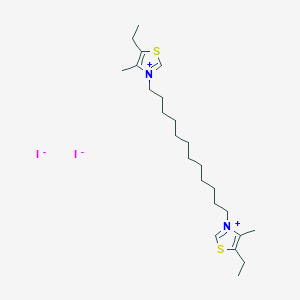
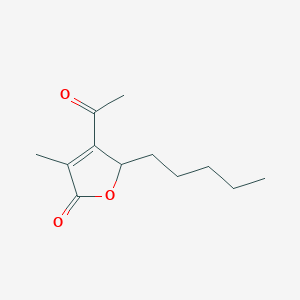
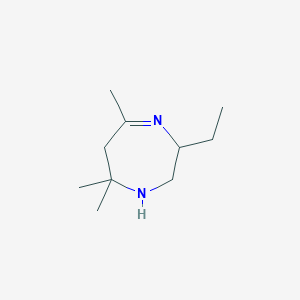
![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)
![1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]](/img/structure/B12575968.png)
